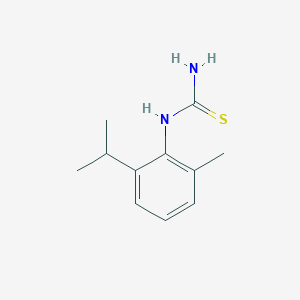
N-(2-Isopropyl-6-methylphenyl)thiourea
Übersicht
Beschreibung
N-(2-Isopropyl-6-methylphenyl)thiourea is a chemical compound with the molecular formula C11H16N2S . It is a type of thiourea, a class of organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, can be synthesized by the reaction of various anilines with carbon disulfide . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of N-(2-Isopropyl-6-methylphenyl)thiourea consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 208.32 .Chemical Reactions Analysis
Thiourea derivatives, including N-(2-Isopropyl-6-methylphenyl)thiourea, have been found to exhibit various biological activities, including antibacterial, antitubercular, antimalarial, antileishmanial, antifungal, and antiviral effects . These compounds have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-(2-Isopropyl-6-methylphenyl)thiourea: plays a significant role as an intermediate in organic synthesis. It is utilized in the construction of more complex molecules through various synthetic pathways. Its unique structure allows for the introduction of sulfur and nitrogen atoms into target molecules, which can be pivotal for the synthesis of heterocyclic compounds .
Pharmaceutical Industry
In the pharmaceutical sector, this compound is explored for its potential medicinal properties. Thioureas are known to exhibit a range of biological activities, and derivatives of N-(2-Isopropyl-6-methylphenyl)thiourea are investigated for their efficacy as enzyme inhibitors, which could lead to the development of new drugs for diseases like Alzheimer’s and diabetes .
Enzyme Inhibition
Specifically, N-(2-Isopropyl-6-methylphenyl)thiourea derivatives have been studied for their ability to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes are therapeutic targets for conditions like diabetes and neurodegenerative diseases, making these compounds valuable for drug discovery .
Antibacterial Applications
Research has shown that certain thiourea derivatives exhibit antibacterial properties. This makes N-(2-Isopropyl-6-methylphenyl)thiourea a candidate for the development of new antibacterial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Antioxidant Potential
The antioxidant capacity of thiourea derivatives is another area of interest. Compounds like N-(2-Isopropyl-6-methylphenyl)thiourea are evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Urease Inhibition
Thiourea derivatives have been identified as potent urease inhibitors. Urease is an enzyme linked to several health issues, including kidney stones and peptic ulcers. Inhibitors based on N-(2-Isopropyl-6-methylphenyl)thiourea could lead to new treatments for these conditions .
Coordination Chemistry
In coordination chemistry, N-(2-Isopropyl-6-methylphenyl)thiourea derivatives serve as ligands to form complexes with transition metals. These complexes have diverse applications, including catalysis, material science, and as models for biological systems .
Biochemical and Histopathological Evaluation
Lastly, the biochemical and histopathological impacts of thiourea derivatives are studied in vivo. This includes assessing the toxicological effects on animal models, which is essential for determining the safety profile of these compounds for potential therapeutic use .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVNJHHMEKUCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropyl-6-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



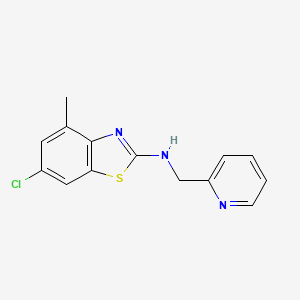


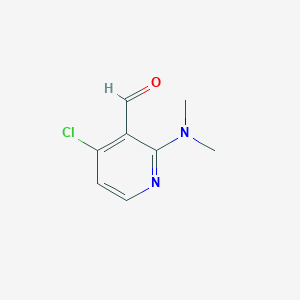

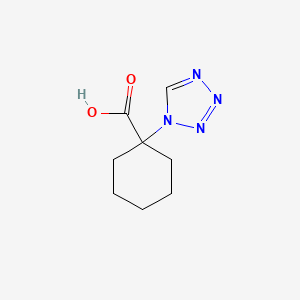
![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)
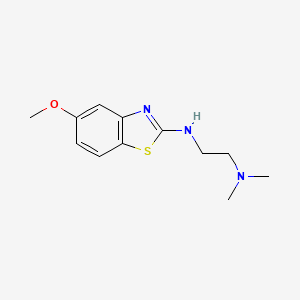
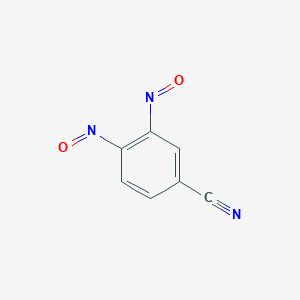
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
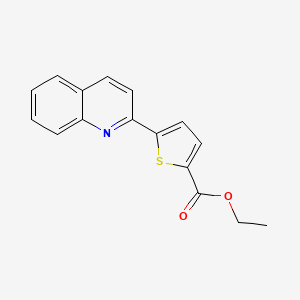
![{2-[(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl}amine](/img/structure/B1388445.png)